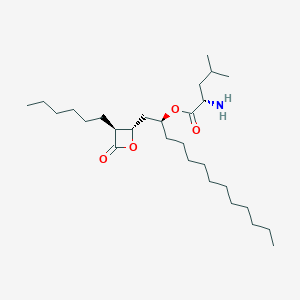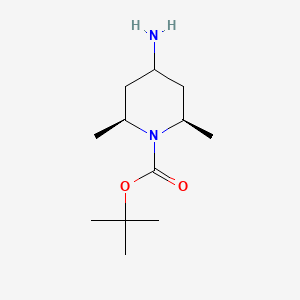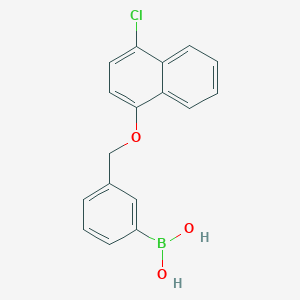
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is a versatile chemical compound utilized in various scientific research areas. Its unique structure enables investigation of molecular interactions, drug synthesis, and catalytic processes, fostering innovative breakthroughs.
准备方法
The synthesis of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This process combines an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
化学反应分析
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.
Esterification: The hydroxyl groups on the boron atom can react with carboxylic acids to form esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学研究应用
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound’s boronic acid group allows it to reversibly bind to sugars containing cis-diols, making it useful for studying protein-protein interactions mediated by carbohydrates.
Medicine: The presence of a chlorinated naphthyl group and a boronic acid functionality provides a platform for medicinal chemistry exploration, potentially aiding in the development of new drugs.
Industry: Its unique structure enables investigation of molecular interactions and catalytic processes, fostering innovative breakthroughs in various industrial applications.
作用机制
The mechanism of action of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its boronic acid group, which can participate in reversible covalent binding with certain biomolecules containing cis-diols. This interaction is crucial for its role in studying protein-protein interactions and other biological processes. Additionally, the compound’s structure allows it to engage in various chemical reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the palladium catalyst and base .
相似化合物的比较
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in organic synthesis and medicinal chemistry, phenylboronic acid shares similar reactivity but lacks the chlorinated naphthyl group, which can affect binding interactions with biological targets.
4-Formylphenylboronic Acid: Used as an intermediate in organic synthesis, this compound has different functional groups that influence its reactivity and applications.
2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone: This compound has a similar chlorinated naphthyl group but differs in its overall structure and functional groups, leading to different applications and reactivity.
属性
CAS 编号 |
1218790-90-9 |
|---|---|
分子式 |
C17H14BClO3 |
分子量 |
312.6 g/mol |
IUPAC 名称 |
[3-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H14BClO3/c19-16-8-9-17(15-7-2-1-6-14(15)16)22-11-12-4-3-5-13(10-12)18(20)21/h1-10,20-21H,11H2 |
InChI 键 |
SPRJYGMDTJQRIW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


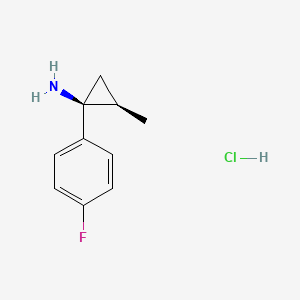
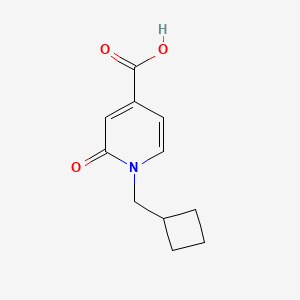


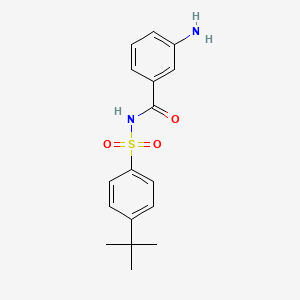
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
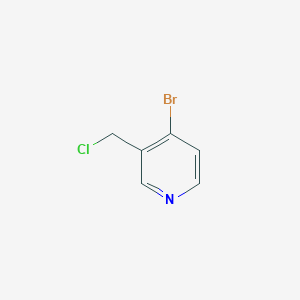
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
